(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride
Description
This compound is a bicyclic amine derivative with a rigid 3-azabicyclo[3.1.0]hexane scaffold, featuring an N,N-dimethylcarboxamide group at the 6-position and a hydrochloride salt. Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 201.14 (calculated from ). The stereochemistry (1R,5S,6R) ensures distinct spatial orientation, influencing its physicochemical and biological properties. It is primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting rigid conformational mimics of piperidine derivatives .
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10(2)8(11)7-5-3-9-4-6(5)7;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6+,7?; |
InChI Key |
SIIGTDLHACSPJC-VPEOJXMDSA-N |
Isomeric SMILES |
CN(C)C(=O)C1[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
CN(C)C(=O)C1C2C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular data, and applications based on the provided evidence:
Key Structural and Functional Differences
Substituent Effects: Carboxamide vs. This impacts solubility and receptor binding. N-Methyl vs. Methoxymethyl vs. Carboxamide: The methoxymethyl substituent () introduces an ether group, improving lipophilicity and metabolic stability.
Stereochemical Considerations :
- The (1R,5S,6R) configuration confers rigidity, mimicking constrained piperidine structures critical in drug design (). Diastereomers (e.g., rel-6r vs. 6s in ) show distinct biological activities due to spatial mismatches with target receptors.
Pharmacological Activity :
Biological Activity
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C7H13ClN2O
- Molecular Weight : 164.64 g/mol
- CAS Number : 1622351-34-1
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN2O |
| Molecular Weight | 164.64 g/mol |
| CAS Number | 1622351-34-1 |
| Purity | >98% |
Synthesis
The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane derivatives typically involves palladium-catalyzed cyclopropanation reactions. This method has been demonstrated to produce high yields and selectivity for the desired stereoisomers, which are crucial for their biological activity .
Biological Activity
Research indicates that (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane derivatives exhibit significant biological activities including:
- Opioid Receptor Antagonism : These compounds have shown promise as mu-opioid receptor antagonists, which is relevant in pain management and addiction therapies .
Table 2: Biological Activities
| Activity | Receptor Type | Effect |
|---|---|---|
| Mu-opioid receptor antagonism | Mu-opioid receptor | Pain relief, addiction treatment |
| Potential neuroprotective effects | Unknown | Neuroprotection in models of neurodegeneration |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Pain Management : A study demonstrated that derivatives of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane significantly reduced pain responses in animal models when administered as mu-opioid receptor antagonists .
- Neuroprotective Effects : In vitro studies have suggested that these compounds may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .
The mechanism by which (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane exerts its effects primarily involves modulation of opioid receptors in the central nervous system. By antagonizing these receptors, the compound can inhibit excessive signaling that leads to pain and addiction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
